
4-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)butanamide is an organic compound that belongs to the class of amides It features a butanamide group attached to a 4,6-dimethyl-2,3-dihydro-1H-indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)butanamide typically involves the following steps:
Formation of 4,6-Dimethyl-2,3-dihydro-1H-indene: This can be achieved through the hydrogenation of 4,6-dimethylindene using a suitable catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures.
Amidation Reaction: The 4,6-dimethyl-2,3-dihydro-1H-indene is then reacted with butanoyl chloride in the presence of a base such as triethylamine to form the desired butanamide derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or tetrahydrofuran, and catalysts.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)butanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)butanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4,6-Dimethyl-2,3-dihydro-1H-indene: A precursor in the synthesis of the target compound.
4,6-Dimethylindan: Another related compound with similar structural features.
2,3-Dihydro-4,6-dimethyl-1H-indene: A closely related compound with slight structural differences.
Uniqueness: 4-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)butanamide is unique due to its specific amide functional group attached to the indene moiety, which imparts distinct chemical and biological properties compared to its similar compounds .
Properties
CAS No. |
62678-15-3 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
4-(4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)butanamide |
InChI |
InChI=1S/C15H21NO/c1-10-8-11(2)13-7-6-12(14(13)9-10)4-3-5-15(16)17/h8-9,12H,3-7H2,1-2H3,(H2,16,17) |
InChI Key |
JKGWPQHEONQPNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CCC(C2=C1)CCCC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


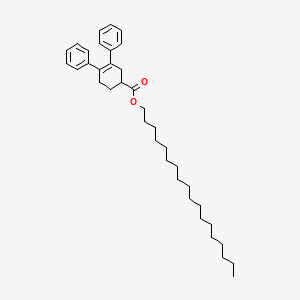
![3-{3,4-Bis[(ethoxycarbonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14521678.png)
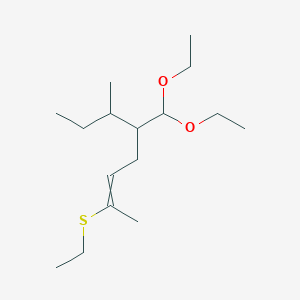
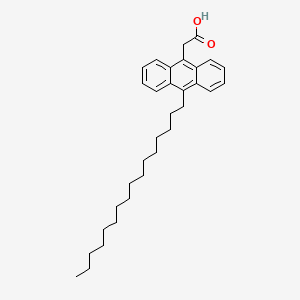
silane](/img/structure/B14521692.png)

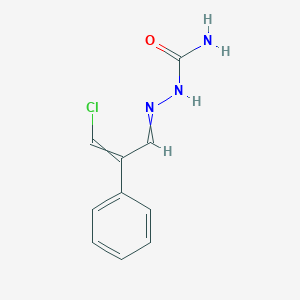
![Naphtho[1,2-b]thiophene, 5-bromo-3-methyl-](/img/structure/B14521719.png)

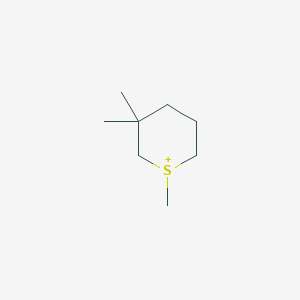
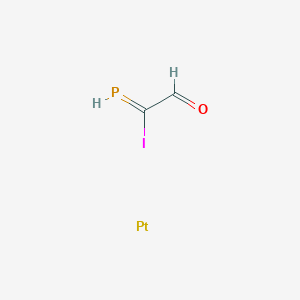

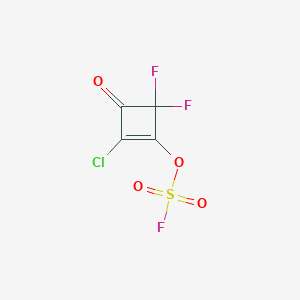
![2-[(2-Chloroethyl)amino]ethyl octadec-2-enoate](/img/structure/B14521745.png)
